Iodopyrazine

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

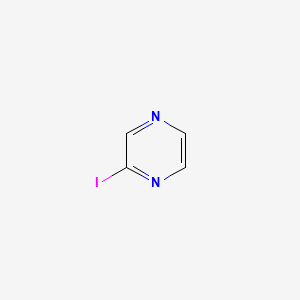

2D Structure

3D Structure

Propriétés

IUPAC Name |

2-iodopyrazine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H3IN2/c5-4-3-6-1-2-7-4/h1-3H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OYWPFIUVDKHHGQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CN=C(C=N1)I | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H3IN2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90953990 | |

| Record name | 2-Iodopyrazine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90953990 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

205.98 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

32111-21-0 | |

| Record name | 2-Iodopyrazine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90953990 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Iodopyrazine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-Depth Technical Guide to the Synthesis of Iodopyrazine from 2-Chloropyrazine

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis of iodopyrazine from 2-chloropyrazine (B57796), a critical transformation in the development of novel pharmaceuticals and other functional materials. This document details the prevalent methodologies, presents quantitative data in a clear, comparative format, and includes detailed experimental protocols. Visual diagrams of the reaction pathway and experimental workflow are provided to enhance understanding.

Introduction

The conversion of 2-chloropyrazine to 2-iodopyrazine (B2397660) is a key step in the synthesis of various complex molecules. Iodopyrazines serve as versatile intermediates, readily participating in a range of cross-coupling reactions to form carbon-carbon and carbon-heteroatom bonds. This reactivity makes them valuable building blocks in medicinal chemistry for the creation of novel drug candidates. The most common and effective method for this transformation is the Finkelstein reaction, a nucleophilic substitution that involves the exchange of a halogen.

Synthetic Methodologies

The primary method for the synthesis of 2-iodopyrazine from 2-chloropyrazine is a modified Finkelstein reaction. This reaction utilizes sodium iodide in the presence of hydriodic acid, with methyl ethyl ketone as the solvent.[1][2] The reaction proceeds via a nucleophilic aromatic substitution mechanism.

A general overview of the reaction is as follows:

Caption: General reaction scheme for the synthesis of 2-iodopyrazine.

Finkelstein Reaction

The Finkelstein reaction is a classic method for the conversion of alkyl and aryl chlorides or bromides to their corresponding iodides.[3][4][5][6][7] In the context of 2-chloropyrazine, the reaction is driven to completion by the use of an excess of the iodide salt and the precipitation of the less soluble sodium chloride in the organic solvent.[3][4][5][6][7] The addition of hydriodic acid is crucial for activating the pyrazine (B50134) ring towards nucleophilic substitution.

Quantitative Data Summary

The following table summarizes the key quantitative data for the synthesis of 2-iodopyrazine from 2-chloropyrazine based on the method described by Hirschberg and Spoerri.

| Parameter | Value | Reference |

| Reactants | ||

| 2-Chloropyrazine | 1.0 equivalent | [1][2] |

| Sodium Iodide | 2.0 - 3.0 equivalents | [1][2] |

| Hydriodic Acid (57%) | Catalytic amount | [1][2] |

| Solvent | Methyl Ethyl Ketone | [1][2] |

| Reaction Conditions | ||

| Temperature | Reflux | [1][2] |

| Reaction Time | 2 - 4 hours | [1][2] |

| Product | ||

| 2-Iodopyrazine Yield | 30 - 60% | [1][2] |

| Physical Properties of 2-Iodopyrazine | ||

| Boiling Point | 109-110 °C at 34 mmHg | [8] |

| Density | 2.086 g/mL at 25 °C | [8] |

| Refractive Index (n20/D) | 1.655 | [8] |

Detailed Experimental Protocol

The following protocol is adapted from the work of Hirschberg and Spoerri.

Materials:

-

2-Chloropyrazine

-

Sodium Iodide (anhydrous)

-

Hydriodic Acid (57% in water)

-

Methyl Ethyl Ketone (MEK)

-

Sodium Bicarbonate solution (saturated)

-

Sodium Thiosulfate (B1220275) solution (10%)

-

Anhydrous Magnesium Sulfate

-

Diethyl Ether

Equipment:

-

Round-bottom flask

-

Reflux condenser

-

Heating mantle

-

Separatory funnel

-

Rotary evaporator

-

Distillation apparatus

Procedure:

-

To a solution of 2-chloropyrazine (1.0 equivalent) in methyl ethyl ketone, add sodium iodide (2.0-3.0 equivalents) and a catalytic amount of hydriodic acid (57%).

-

Heat the mixture to reflux and maintain for 2-4 hours. The reaction progress can be monitored by thin-layer chromatography (TLC).

-

After the reaction is complete, cool the mixture to room temperature and pour it into a separatory funnel containing water.

-

Extract the aqueous layer with diethyl ether.

-

Wash the combined organic layers sequentially with a saturated sodium bicarbonate solution, a 10% sodium thiosulfate solution, and finally with brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator.

-

The crude product is then purified by vacuum distillation to yield pure 2-iodopyrazine.

Experimental Workflow:

References

- 1. researchgate.net [researchgate.net]

- 2. researchgate.net [researchgate.net]

- 3. SATHEE: Finkelstein Reaction [satheejee.iitk.ac.in]

- 4. byjus.com [byjus.com]

- 5. grokipedia.com [grokipedia.com]

- 6. Finkelstein Reaction [organic-chemistry.org]

- 7. Finkelstein reaction - Wikipedia [en.wikipedia.org]

- 8. This compound 97 32111-21-0 [sigmaaldrich.com]

An In-depth Technical Guide to the Physical and Chemical Properties of 2-Iodopyrazine

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Iodopyrazine (B2397660) is a halogenated heterocyclic compound that serves as a crucial building block in modern organic synthesis. Its unique electronic properties, stemming from the electron-deficient pyrazine (B50134) ring and the reactive carbon-iodine bond, make it a valuable precursor in the development of novel pharmaceuticals, agrochemicals, and advanced materials.[1][2] The presence of the iodine atom facilitates a variety of transition-metal-catalyzed cross-coupling reactions, enabling the construction of complex molecular architectures.[2] This guide provides a comprehensive overview of the physical and chemical properties of 2-iodopyrazine, detailed experimental protocols for its synthesis and key reactions, and a visualization of its role in important catalytic cycles.

Physical and Chemical Properties

2-Iodopyrazine is typically an orange to brown clear liquid at room temperature.[1][2] Its physical state under standard conditions precludes a standard melting point measurement. A summary of its key physical and chemical properties is presented below.

Table 1: Physical and Chemical Properties of 2-Iodopyrazine

| Property | Value | Reference(s) |

| Molecular Formula | C₄H₃IN₂ | [1] |

| Molecular Weight | 205.99 g/mol | [1] |

| Appearance | Orange to brown clear liquid | [1][2] |

| Boiling Point | 110 °C at 34 mmHg | [1][3][4] |

| Density | 2.086 - 2.1 g/mL at 25 °C | [1][3] |

| Refractive Index (n20/D) | 1.65 - 1.655 | [1][3] |

| Purity (typical) | ≥ 97% (GC) | [1] |

| CAS Number | 32111-21-0 | [1] |

Solubility: While specific quantitative solubility data for 2-iodopyrazine is not extensively documented, its structural characteristics provide insight into its solubility profile. As a polar molecule due to the nitrogen heteroatoms, it is expected to be soluble in a range of common organic solvents such as alcohols, ethers, and chlorinated solvents. Its solubility in nonpolar solvents is likely to be limited.

Spectroscopic Data

Spectroscopic analysis is essential for the characterization of 2-iodopyrazine. Key spectroscopic data are summarized below.

Table 2: Spectroscopic Data for 2-Iodopyrazine

| Technique | Description |

| ¹H NMR | Spectra available in common databases.[5] |

| ¹³C NMR | Spectra available in common databases.[6] |

| Mass Spectrometry (MS) | GC-MS data is available, showing the molecular ion peak.[5] |

| Infrared (IR) Spectroscopy | FTIR and ATR-IR spectra are available for functional group analysis.[6] |

Chemical Reactivity and Applications

The chemical reactivity of 2-iodopyrazine is dominated by the presence of the iodine substituent on the electron-deficient pyrazine ring. This makes it an excellent substrate for a variety of transition-metal-catalyzed cross-coupling reactions, which are fundamental to the synthesis of many pharmaceuticals and functional materials.[4]

Key reactions involving 2-iodopyrazine include:

-

Suzuki-Miyaura Coupling: Formation of carbon-carbon bonds by reacting with boronic acids or their esters.

-

Stille Coupling: Creation of carbon-carbon bonds through reaction with organostannanes.

-

Other Cross-Coupling Reactions: It can also participate in other coupling reactions such as Sonogashira, Heck, and Buchwald-Hartwig aminations.

These reactions allow for the introduction of a wide range of substituents at the 2-position of the pyrazine ring, leading to the synthesis of diverse and complex molecules.

Experimental Protocols

Synthesis of 2-Iodopyrazine via Deprotonative Metalation

This protocol describes the regioselective synthesis of 2-iodopyrazine from pyrazine.

Materials:

-

Pyrazine

-

Lithium tris(2,2,6,6-tetramethylpiperidino)cadmate (prepared in situ from CdCl₂·TMEDA and LiTMP)

-

Iodine (I₂)

-

Anhydrous Tetrahydrofuran (THF)

-

Standard Schlenk line and glassware

Procedure:

-

In a flame-dried Schlenk flask under an inert atmosphere (argon or nitrogen), prepare the lithium tris(2,2,6,6-tetramethylpiperidino)cadmate base in anhydrous THF.

-

To this solution, add pyrazine (1.0 equivalent) at room temperature.

-

Stir the reaction mixture for a specified time to allow for deprotonation.

-

In a separate flask, prepare a solution of iodine (1.0 equivalent) in anhydrous THF.

-

Slowly add the iodine solution to the reaction mixture.

-

Allow the reaction to proceed to completion, monitoring by a suitable technique (e.g., TLC or GC-MS).

-

Upon completion, quench the reaction with a suitable aqueous solution (e.g., saturated sodium thiosulfate).

-

Extract the product with an appropriate organic solvent (e.g., diethyl ether or ethyl acetate).

-

Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica (B1680970) gel to afford 2-iodopyrazine.

Generalized Protocol for Suzuki-Miyaura Coupling of 2-Iodopyrazine

This protocol outlines a general procedure for the palladium-catalyzed cross-coupling of 2-iodopyrazine with an arylboronic acid.

Materials:

-

2-Iodopyrazine (1.0 equivalent)

-

Arylboronic acid (1.1 - 1.5 equivalents)

-

Palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%)

-

Base (e.g., K₂CO₃, Na₂CO₃, or Cs₂CO₃, 2.0-3.0 equivalents)

-

Solvent system (e.g., 1,4-dioxane/water, toluene/water)

-

Standard reaction glassware

Procedure:

-

To a reaction vessel, add 2-iodopyrazine, the arylboronic acid, the palladium catalyst, and the base.

-

Evacuate and backfill the vessel with an inert gas (e.g., argon) multiple times.

-

Add the degassed solvent system via syringe.

-

Heat the reaction mixture to the desired temperature (typically 80-100 °C) with vigorous stirring.

-

Monitor the reaction progress by TLC or GC-MS.

-

Upon completion, cool the reaction mixture to room temperature.

-

Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel.

Generalized Protocol for Stille Coupling of 2-Iodopyrazine

This protocol provides a general method for the palladium-catalyzed cross-coupling of 2-iodopyrazine with an organostannane.

Materials:

-

2-Iodopyrazine (1.0 equivalent)

-

Organostannane (e.g., R-Sn(n-Bu)₃, 1.0-1.2 equivalents)

-

Palladium catalyst (e.g., Pd(PPh₃)₄ or Pd₂(dba)₃, 1-5 mol%)

-

Ligand (if required, e.g., P(o-tol)₃)

-

Anhydrous, degassed solvent (e.g., toluene, DMF)

-

Standard Schlenk line and glassware

Procedure:

-

In a Schlenk flask, add 2-iodopyrazine, the organostannane, and the palladium catalyst (and ligand, if used).

-

Evacuate and backfill the flask with an inert gas (e.g., argon) three times.

-

Add the anhydrous, degassed solvent via syringe.

-

Heat the reaction mixture to the desired temperature (e.g., 90-110 °C) and stir.

-

Monitor the reaction progress by TLC or GC-MS.

-

After cooling to room temperature, the reaction mixture may be filtered to remove palladium black.

-

The solvent is removed under reduced pressure.

-

The crude product is purified by column chromatography on silica gel.

Signaling Pathways and Experimental Workflows

While 2-iodopyrazine is not typically involved in biological signaling pathways itself, it is a critical component in the synthesis of molecules that are. Its primary role is in the construction of carbon-carbon and carbon-heteroatom bonds through cross-coupling reactions. The workflows for two of the most important of these reactions, the Suzuki-Miyaura and Stille couplings, are depicted below.

Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Caption: Catalytic cycle of the Stille cross-coupling reaction.

References

Iodopyrazine CAS number and molecular weight

An In-depth Technical Guide to Iodopyrazine for Researchers and Drug Development Professionals

This technical guide provides a comprehensive overview of this compound, a key heterocyclic building block in medicinal chemistry and materials science. It is intended for researchers, scientists, and professionals in drug development, offering detailed information on its chemical properties, synthesis, and potential applications.

Core Properties of this compound

This compound, also known as 2-iodopyrazine, is a substituted pyrazine (B50134) ring. The pyrazine moiety is a foundational structure in numerous biologically active compounds and functional materials.[1][2] The introduction of an iodine atom provides a reactive site for various cross-coupling reactions, making it a versatile precursor in organic synthesis.

Chemical and Physical Data

The fundamental chemical and physical properties of this compound are summarized below. This data is essential for its use in experimental settings.

| Property | Value | Reference(s) |

| CAS Number | 32111-21-0 | [3][4][5] |

| Molecular Formula | C₄H₃IN₂ | [3][4] |

| Molecular Weight | 205.98 g/mol | [5] |

| Appearance | Not specified; likely a liquid or low-melting solid | |

| Boiling Point | 109-110 °C at 34 mmHg | |

| Density | 2.086 g/mL at 25 °C | |

| Refractive Index | n20/D 1.655 | |

| Flash Point | 110 °C (closed cup) | [4] |

| Purity (Typical) | 95-97% | [4] |

Safety and Handling

This compound is associated with the following hazard classifications:

-

Causes skin irritation (H315)[3]

-

Causes serious eye irritation (H319)[3]

-

May cause respiratory irritation (H335)[3]

Standard personal protective equipment, including eye shields and gloves, should be used when handling this compound.

Experimental Protocols

The synthesis of this compound and its derivatives is crucial for its application in research. Below are detailed experimental protocols for the synthesis of this compound and a related diiodo-derivative, which is a common precursor for pyrazine-based polymers.

Protocol 1: Synthesis of this compound via Deprotonative Cadmation

This protocol describes the regioselective synthesis of this compound from pyrazine.

Materials:

-

Pyrazine

-

n-Butyllithium (n-BuLi) in hexanes

-

CdCl₂·TMEDA complex

-

Iodine (I₂)

-

Tetrahydrofuran (THF), anhydrous

Procedure:

-

To a stirred and cooled (0 °C) solution of 2,2,6,6-tetramethylpiperidine (3 equivalents) in THF, add n-BuLi (3 equivalents).

-

Add CdCl₂·TMEDA (1 equivalent) to the solution and stir the mixture for 15 minutes at 0 °C to form the lithium tri(2,2,6,6-tetramethylpiperidino)cadmate base.

-

Introduce pyrazine (1 equivalent) to the reaction mixture.

-

Allow the mixture to stir for 2 hours at room temperature.

-

Add a solution of iodine (3 equivalents) in THF to the reaction mixture to trap the metalated pyrazine.

-

Following reaction completion, the product, this compound, can be isolated using standard workup and purification techniques, yielding approximately 63%.[6]

Protocol 2: Synthesis of 2,5-Dithis compound (B123192) for Polymer Synthesis

This protocol is for a related compound, 2,5-dithis compound, which is a key monomer in the synthesis of pyrazine-based conjugated polymers.

Materials:

-

Pyrazine

-

2,2,6,6-tetramethylpiperidine (LiTMP, 3 equivalents)

-

CdCl₂·TMEDA (1 equivalent)

-

Iodine (I₂)

-

Tetrahydrofuran (THF), anhydrous

Procedure:

-

Prepare the deprotonating agent as described in Protocol 1, using 1 equivalent of CdCl₂·TMEDA and 3 equivalents of LiTMP.

-

Add pyrazine to the reaction mixture and stir for 2 hours at room temperature.

-

Add a solution of iodine in THF.

-

The resulting 2,5-dithis compound can be isolated, with reported yields around 58% on a 2 mmol scale and 40% on a 25 mmol scale.[6]

Workflow for Synthesis of 2,5-Dithis compound

Caption: Workflow for the synthesis of 2,5-dithis compound.

Applications in Drug Discovery and Signaling Pathways

Pyrazine derivatives are of significant interest in drug discovery due to their presence in numerous approved and experimental drugs.[1] They are key scaffolds in the development of kinase inhibitors, which are crucial in cancer therapy and for treating inflammatory disorders.[7]

Involvement in Signaling Pathways

While specific signaling pathway involvement for this compound is not extensively documented, the broader class of pyrazine-based compounds has been shown to target key cellular signaling pathways. For instance, pyrazine-based inhibitors have been designed to target SHP2, a protein tyrosine phosphatase that activates the RAS-ERK signaling pathway, which is implicated in cancer cell survival and proliferation.[1]

The general mechanism of action for many pyrazine-based kinase inhibitors involves competitive binding at the ATP-binding site of the kinase, thereby inhibiting its function and disrupting downstream signaling. These pathways are often involved in:

-

Cell cycle progression and proliferation

-

Apoptosis (programmed cell death)

-

Inflammation and immune regulation[7]

Representative Signaling Pathway: Kinase Inhibition

Caption: Inhibition of a generic kinase signaling pathway by a pyrazine-based compound.

This guide provides foundational knowledge for the use of this compound in a research and development context. Its versatile chemistry and the established biological importance of the pyrazine core make it a valuable compound for further investigation.

References

- 1. mdpi.com [mdpi.com]

- 2. benchchem.com [benchchem.com]

- 3. This compound | C4H3IN2 | CID 642841 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. jk-sci.com [jk-sci.com]

- 5. scbt.com [scbt.com]

- 6. files01.core.ac.uk [files01.core.ac.uk]

- 7. Quantitative Analysis of Pyrazines and Their Perceptual Interactions in Soy Sauce Aroma Type Baijiu - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the ¹H and ¹³C NMR Spectral Data of Iodopyrazine

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the nuclear magnetic resonance (NMR) spectral data of iodopyrazine. Due to the limited availability of public domain experimental data, this guide focuses on the predicted ¹H and ¹³C NMR spectral characteristics of 2-iodopyrazine (B2397660), based on established principles of NMR spectroscopy and data from analogous compounds. This document is intended to serve as a valuable resource for researchers and professionals in the fields of synthetic chemistry, analytical chemistry, and drug development who are working with pyrazine-based scaffolds.

Introduction to NMR Spectroscopy of Pyrazines

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable analytical technique for the structural elucidation of organic molecules. In the context of drug discovery and development, NMR provides critical information regarding molecular structure, conformation, and dynamics. Pyrazine (B50134) and its derivatives are important heterocyclic scaffolds found in numerous pharmaceuticals and biologically active compounds. The precise characterization of these molecules by NMR is crucial for confirming their identity, purity, and for understanding their chemical behavior.

This compound, as a halogenated pyrazine, presents a unique substitution pattern that influences its electronic environment and, consequently, its NMR spectrum. The iodine substituent, through its inductive and resonance effects, deshields adjacent protons and carbons, leading to predictable shifts in their NMR signals.

Predicted ¹H and ¹³C NMR Spectral Data of 2-Iodopyrazine

The following tables summarize the predicted ¹H and ¹³C NMR spectral data for 2-iodopyrazine. These predictions are based on the analysis of the chemical structure, known substituent effects in aromatic systems, and comparison with spectral data of similar pyrazine derivatives. The spectra are predicted for a solution in deuterated chloroform (B151607) (CDCl₃).

Predicted ¹H NMR Spectral Data

Table 1: Predicted ¹H NMR Chemical Shifts and Coupling Constants for 2-Iodopyrazine in CDCl₃

| Proton | Predicted Chemical Shift (δ, ppm) | Multiplicity | Predicted Coupling Constant (J, Hz) |

| H-3 | 8.30 - 8.50 | Doublet | JH3-H5 ≈ 1.5 |

| H-5 | 8.15 - 8.35 | Doublet of doublets | JH5-H6 ≈ 2.5, JH5-H3 ≈ 1.5 |

| H-6 | 8.40 - 8.60 | Doublet | JH6-H5 ≈ 2.5 |

The proton numbering for 2-iodopyrazine is as follows:

Predicted ¹³C NMR Spectral Data

Table 2: Predicted ¹³C NMR Chemical Shifts for 2-Iodopyrazine in CDCl₃

| Carbon | Predicted Chemical Shift (δ, ppm) |

| C-2 | 95 - 105 |

| C-3 | 150 - 155 |

| C-5 | 140 - 145 |

| C-6 | 148 - 153 |

Experimental Protocol for NMR Spectroscopy

The following is a general protocol for acquiring high-quality ¹H and ¹³C NMR spectra of a compound such as this compound.

Sample Preparation

-

Sample Weighing: Accurately weigh approximately 5-10 mg of the this compound sample into a clean, dry NMR tube.

-

Solvent Addition: Add approximately 0.6-0.7 mL of deuterated chloroform (CDCl₃) containing a small amount of tetramethylsilane (B1202638) (TMS) as an internal standard (0 ppm).

-

Dissolution: Cap the NMR tube and gently vortex or sonicate the sample until it is fully dissolved.

-

Filtering (Optional): If any particulate matter is visible, filter the solution through a small plug of glass wool into a clean NMR tube.

NMR Spectrometer Setup and Data Acquisition

-

Instrument Tuning: Tune and match the NMR probe for both the ¹H and ¹³C frequencies.

-

Locking and Shimming: Insert the sample into the spectrometer. Lock the field frequency using the deuterium (B1214612) signal from the solvent. Perform automated or manual shimming to optimize the magnetic field homogeneity.

-

¹H NMR Acquisition:

-

Set the spectral width to approximately 15 ppm.

-

Use a 30-45 degree pulse angle.

-

Set the acquisition time to 2-3 seconds and the relaxation delay to 1-2 seconds.

-

Acquire a sufficient number of scans (typically 8-16) to achieve a good signal-to-noise ratio.

-

-

¹³C NMR Acquisition:

-

Set the spectral width to approximately 220 ppm.

-

Use a proton-decoupled pulse sequence (e.g., zgpg30).

-

Set the acquisition time to 1-2 seconds and the relaxation delay to 2-5 seconds.

-

Acquire a larger number of scans (typically 1024 or more) due to the low natural abundance of ¹³C.

-

Data Processing

-

Fourier Transformation: Apply a Fourier transform to the acquired free induction decay (FID) to obtain the frequency-domain spectrum.

-

Phase Correction: Manually or automatically correct the phase of the spectrum.

-

Baseline Correction: Apply a baseline correction to ensure a flat baseline.

-

Referencing: Reference the spectrum to the TMS signal at 0 ppm.

-

Integration and Peak Picking: Integrate the signals in the ¹H NMR spectrum to determine the relative proton ratios. Pick the peaks in both ¹H and ¹³C spectra to determine their chemical shifts. For the ¹H spectrum, determine the coupling constants from the splitting patterns.

Visualizations

Spin-Spin Coupling Network in 2-Iodopyrazine

The following diagram illustrates the predicted spin-spin coupling interactions between the protons in the 2-iodopyrazine molecule.

Caption: Predicted ¹H-¹H spin-spin coupling in 2-iodopyrazine.

General NMR Experimental Workflow

This diagram outlines the logical flow of a typical NMR experiment, from sample preparation to final data analysis.

Caption: A generalized workflow for an NMR experiment.

Conclusion

This technical guide provides a detailed, albeit predictive, analysis of the ¹H and ¹³C NMR spectra of 2-iodopyrazine. While extensive searches of public databases and scientific literature did not yield specific, experimentally determined quantitative data for this compound, the presented predictions, based on fundamental NMR principles, offer a solid foundation for researchers. The provided experimental protocol outlines the necessary steps to obtain high-quality NMR data. The visualizations serve to clarify the expected coupling patterns and the overall experimental process. It is the hope of the authors that this guide will be a useful tool for scientists and professionals engaged in the synthesis and characterization of novel pyrazine-based molecules.

An In-depth Technical Guide to the Infrared and Mass Spectrometry Analysis of Iodopyrazine

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive analysis of iodopyrazine using infrared (IR) spectroscopy and mass spectrometry (MS). It details experimental protocols, presents quantitative spectral data, and illustrates key analytical pathways to support research, development, and quality control processes involving this compound.

Introduction to Spectroscopic Analysis of this compound

This compound (C₄H₃IN₂) is a halogenated heterocyclic compound with a molecular weight of approximately 205.98 g/mol .[1] Its structural elucidation and characterization are critical in various fields, including medicinal chemistry and materials science. Infrared spectroscopy provides valuable information about the functional groups and bonding within the molecule, while mass spectrometry reveals its molecular weight and fragmentation patterns, aiding in structural confirmation and impurity analysis.

Infrared (IR) Spectroscopy Analysis

Infrared spectroscopy of this compound reveals characteristic absorption bands corresponding to the vibrations of its aromatic ring and carbon-iodine bond.

Experimental Protocol for Fourier Transform Infrared (FTIR) Spectroscopy

A common method for obtaining the IR spectrum of a solid sample like this compound is through Attenuated Total Reflectance (ATR)-FTIR.

-

Instrumentation: A Bruker Tensor 27 FT-IR spectrometer or equivalent.[1]

-

Sample Preparation: A small amount of solid this compound is placed directly on the ATR crystal (e.g., diamond or zinc selenide).

-

Data Acquisition: The spectrum is typically recorded in the mid-IR range (4000-400 cm⁻¹) with a resolution of 4 cm⁻¹. A background spectrum of the clean ATR crystal is recorded and subtracted from the sample spectrum.

-

Analysis: The resulting spectrum displays absorbance or transmittance as a function of wavenumber (cm⁻¹).

Quantitative IR Data for this compound

The following table summarizes the key infrared absorption peaks for 2-iodopyrazine. The assignments are based on characteristic frequencies for aromatic heterocycles and halogenated aromatic compounds.

| Wavenumber (cm⁻¹) | Intensity | Vibrational Mode Assignment |

| ~3100 - 3000 | Medium | Aromatic C-H Stretch |

| ~1600 - 1550 | Medium-Strong | Aromatic C=C and C=N Ring Stretching |

| ~1450 - 1400 | Medium | Aromatic Ring Stretching |

| ~1150 - 1000 | Strong | In-plane C-H Bending |

| ~850 - 750 | Strong | Out-of-plane C-H Bending |

| Below 700 | Medium-Strong | C-I Stretching |

Note: The exact peak positions may vary slightly depending on the sample preparation and instrument.

Mass Spectrometry (MS) Analysis

Mass spectrometry of this compound is a powerful technique for confirming its molecular weight and elucidating its structure through fragmentation analysis. Gas Chromatography-Mass Spectrometry (GC-MS) is a common method for the analysis of volatile compounds like this compound.[1]

Experimental Protocol for Gas Chromatography-Mass Spectrometry (GC-MS)

-

Instrumentation: A standard GC-MS system equipped with an electron ionization (EI) source.

-

Sample Preparation: A dilute solution of this compound in a suitable volatile solvent (e.g., dichloromethane (B109758) or methanol) is prepared.

-

Gas Chromatography (GC): The sample is injected into the GC, where it is vaporized and separated on a capillary column (e.g., a nonpolar column like DB-5ms). The oven temperature is programmed to ramp up to ensure good separation.

-

Mass Spectrometry (MS): As the separated components elute from the GC column, they enter the mass spectrometer. In the EI source, molecules are bombarded with high-energy electrons (typically 70 eV), causing ionization and fragmentation. The mass analyzer (e.g., a quadrupole) separates the resulting ions based on their mass-to-charge ratio (m/z).

-

Data Analysis: A mass spectrum is generated, plotting the relative abundance of ions as a function of their m/z values.

Quantitative Mass Spectrometry Data for this compound

The mass spectrum of this compound shows a characteristic molecular ion peak and several fragment ions. The following table summarizes the major peaks observed in the electron ionization mass spectrum of 2-iodopyrazine.

| m/z | Relative Intensity | Proposed Fragment Ion |

| 206 | High | [C₄H₃IN₂]⁺ (Molecular Ion, M⁺) |

| 127 | Medium | [I]⁺ |

| 79 | High | [C₄H₃N₂]⁺ (M - I)⁺ |

| 52 | Medium | [C₃H₂N]⁺ |

Visualizations of Analytical Workflows and Pathways

The following diagrams, generated using the DOT language, illustrate the key processes in the analysis of this compound.

Workflow for this compound Analysis

Caption: Workflow for the spectroscopic analysis of this compound.

Fragmentation Pathway of this compound in Mass Spectrometry

Caption: Proposed fragmentation pathway of this compound in EI-MS.

Conclusion

The combined application of Infrared (IR) Spectroscopy and Mass Spectrometry (MS) provides a robust framework for the comprehensive analysis of this compound. The characteristic IR absorption bands offer rapid identification of key functional groups, while GC-MS confirms the molecular weight and provides detailed structural information through predictable fragmentation patterns. The experimental protocols and spectral data presented in this guide serve as a valuable resource for researchers and professionals engaged in the analysis and quality control of this compound and related compounds.

References

The Advent of Iodopyrazines: A Technical Guide to Their Discovery, Synthesis, and Evolution in Drug Development

For Researchers, Scientists, and Drug Development Professionals

Introduction

Iodopyrazine compounds, a unique class of halogenated N-heterocycles, have carved a significant niche in the landscape of organic synthesis and medicinal chemistry. Their journey, from initial discovery to their current role as pivotal intermediates in the development of targeted therapeutics, is a testament to the enduring quest for novel molecular scaffolds with potent biological activity. This in-depth technical guide provides a comprehensive overview of the discovery and history of this compound compounds, detailing seminal synthetic methodologies, their evolution, and their contemporary applications, with a particular focus on their role as kinase inhibitors in oncology.

Discovery and Early Synthesis: The Work of Hirschberg and Spoerri

The foundational work on the synthesis of iodopyrazines was laid out in the early 1960s. Prior to this, the reactivity of chloro- and bromopyrazines towards the formation of organometallic derivatives was found to be limited, hindering the diversification of pyrazine-based compounds. This challenge spurred the investigation into the preparation of their iodo-analogs, which were anticipated to be more reactive.

In a landmark 1961 paper, Albert Hirschberg and Paul E. Spoerri detailed the first successful synthesis of a series of iodopyrazines. Their approach was elegantly straightforward, involving the displacement of a chlorine atom from a chloropyrazine precursor.

The Hirschberg-Spoerri Iodination Protocol

The key to their method was the use of a solution of sodium iodide in a mixture of methyl ethyl ketone and hydriodic acid. This reagent system proved effective in achieving the desired halogen exchange.

Experimental Protocol: Synthesis of 2-Iodopyrazine from 2-Chloropyrazine (Adapted from Hirschberg & Spoerri, 1961)

-

Reaction Setup: A mixture of 2-chloropyrazine, sodium iodide, 57% hydriodic acid, and methyl ethyl ketone is prepared in a reaction vessel.

-

Reflux: The mixture is heated under reflux for a specified period.

-

Work-up: After cooling, the reaction mixture is poured into water and extracted with a suitable organic solvent (e.g., ether).

-

Purification: The organic layer is washed with a solution of sodium bisulfite to remove excess iodine, followed by a wash with a sodium hydroxide (B78521) solution. The solvent is then removed, and the crude product is purified by distillation.

This method was successfully applied to a range of substituted chloropyrazines, yielding the corresponding this compound derivatives.

Quantitative Data from Early Syntheses

The following table summarizes the physical properties and yields of some of the first iodopyrazines synthesized by Hirschberg and Spoerri.

| Compound | Molecular Formula | Melting Point (°C) | Boiling Point (°C/mmHg) | Yield (%) |

| 2-Iodopyrazine | C₄H₃IN₂ | 39-40 | 109-110/34 | 55 |

| 2-Iodo-3-methylpyrazine | C₅H₅IN₂ | 35-36 | 115-116/25 | 60 |

| 2-Iodo-5-methylpyrazine | C₅H₅IN₂ | 54-55 | 112-113/20 | 58 |

| 2-Iodo-6-methylpyrazine | C₅H₅IN₂ | 74-75 | - | 52 |

| 2-Iodo-3,5-dimethylpyrazine | C₆H₇IN₂ | 60-61 | - | 50 |

| 2-Iodo-3,6-dimethylpyrazine | C₆H₇IN₂ | 104-105 | - | 45 |

Data adapted from Hirschberg, A., & Spoerri, P. E. (1961). The Synthesis and Properties of Iodopyrazines. The Journal of Organic Chemistry, 26(6), 1907–1912.

Evolution of Synthetic Methodologies

While the Hirschberg-Spoerri method was groundbreaking, subsequent research has led to the development of more diverse and efficient methods for the synthesis of iodopyrazines. These modern techniques often offer milder reaction conditions, improved yields, and greater functional group tolerance.

Modern Iodination Techniques

Contemporary approaches to this compound synthesis include:

-

Direct C-H Iodination: This method involves the direct iodination of the pyrazine (B50134) ring, often facilitated by a directing group and a suitable iodine source.

-

Metal-Catalyzed Cross-Coupling Reactions: Iodopyrazines serve as excellent substrates for a variety of cross-coupling reactions, such as Suzuki, Stille, and Sonogashira couplings, allowing for the introduction of a wide range of substituents onto the pyrazine core.

-

Halogen Exchange Reactions: Modern variations of the halogen exchange reaction may employ different catalysts or solvent systems to improve efficiency and substrate scope.

The following diagram illustrates a generalized workflow for the synthesis and subsequent functionalization of iodopyrazines.

Application in Drug Development: The Rise of Pyrazine-Based Kinase Inhibitors

The true potential of this compound compounds has been realized in the field of drug discovery, where the pyrazine scaffold has emerged as a privileged structure for the development of potent and selective kinase inhibitors.[1] Kinases are a class of enzymes that play a critical role in cellular signaling, and their dysregulation is a hallmark of many diseases, including cancer.[1]

Iodopyrazines serve as key intermediates in the synthesis of more complex pyrazine derivatives, such as imidazo[4,5-b]pyrazines, which have shown remarkable efficacy as kinase inhibitors.[2][3]

Targeted Kinase Inhibition

Several important kinases have been successfully targeted by pyrazine-based inhibitors:

-

c-Met (Mesenchymal-Epithelial Transition Factor): Aberrant c-Met signaling is implicated in tumor growth, invasion, and metastasis.[3]

-

Aurora Kinases (A, B, C): These serine/threonyl kinases are essential for cell cycle regulation and are often overexpressed in cancer.[3]

-

Tropomyosin Receptor Kinases (TRK A, B, C): Gene fusions involving TRK kinases can act as oncogenic drivers in a variety of tumors.[3]

-

Janus Kinases (JAKs): These kinases are involved in cytokine signaling pathways that can contribute to cancer cell proliferation and survival.[1]

The following table summarizes the inhibitory activity of some exemplary imidazo[4,5-b]pyrazine derivatives against their target kinases.

| Compound Class | Target Kinase | IC₅₀ (nM) | Assay Method |

| Imidazo[4,5-b]pyrazine | c-Met | 1.5 | TR-FRET |

| Imidazo[4,5-b]pyrazine | Aurora A | 5.2 | Radiometric |

| Imidazo[4,5-b]pyrazine | TRKA | 0.8 | AlphaLISA |

| Imidazo[4,5-b]pyrazine | TRKB | 1.1 | AlphaLISA |

| Imidazo[4,5-b]pyrazine | TRKC | 0.9 | AlphaLISA |

| Pyrazolo[1,5-a]pyrazine | JAK1 | 3 | Biochemical Assay |

| Pyrazolo[1,5-a]pyrazine | JAK2 | 8.5 | Biochemical Assay |

| Pyrazolo[1,5-a]pyrazine | TYK2 | 7.7 | Biochemical Assay |

IC₅₀ values are representative and sourced from various preclinical studies.[1][3]

Signaling Pathways and Mechanism of Action

Pyrazine-based kinase inhibitors typically function by competitively binding to the ATP-binding pocket of the kinase, thereby preventing the phosphorylation of downstream substrates and disrupting the signaling cascade.[4]

The diagram below illustrates the simplified c-Met signaling pathway and the point of inhibition by a pyrazine-based inhibitor.

Experimental Protocols for Biological Evaluation

The development of potent this compound-based drug candidates relies on a suite of robust biological assays to determine their efficacy and mechanism of action.

In Vitro Kinase Inhibition Assay

This assay is fundamental to determining the direct inhibitory effect of a compound on a specific kinase.

Experimental Protocol: Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) Kinase Assay [2]

-

Reagent Preparation: Prepare solutions of the kinase, a biotinylated substrate, ATP, and the test compound (this compound derivative) in an appropriate assay buffer.

-

Reaction Initiation: In a 384-well plate, combine the kinase, substrate, and test compound. Initiate the kinase reaction by adding ATP.

-

Incubation: Incubate the plate at room temperature for a defined period (e.g., 60-90 minutes) to allow for substrate phosphorylation.

-

Detection: Stop the reaction and add a detection solution containing a europium-labeled anti-phospho-antibody and streptavidin-allophycocyanin (SA-APC).

-

Signal Measurement: After a further incubation period, measure the TR-FRET signal. A decrease in the FRET signal corresponds to an increase in kinase inhibition.

-

Data Analysis: Calculate the percent inhibition for each compound concentration and determine the IC₅₀ value by fitting the data to a dose-response curve.

The following diagram illustrates the workflow for a generic in vitro kinase inhibition assay.

Cell-Based Assays

To assess the activity of this compound derivatives in a more biologically relevant context, cell-based assays are employed.

Experimental Protocol: MTT Cell Viability Assay [5]

-

Cell Seeding: Seed cancer cells in a 96-well plate and allow them to adhere overnight.

-

Compound Treatment: Treat the cells with a range of concentrations of the test compound.

-

Incubation: Incubate the cells for a specified period (e.g., 48-72 hours).

-

MTT Addition: Add MTT solution to each well and incubate for 2-4 hours. Viable cells with active metabolism will reduce the yellow MTT to purple formazan (B1609692) crystals.

-

Solubilization: Add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at a specific wavelength (e.g., 570 nm).

-

Data Analysis: Calculate the percentage of cell viability relative to an untreated control and determine the IC₅₀ value.

Conclusion

The discovery of iodopyrazines by Hirschberg and Spoerri was a pivotal moment in heterocyclic chemistry, unlocking new avenues for the synthesis of complex, biologically active molecules. From these foundational beginnings, the field has evolved dramatically, with iodopyrazines now serving as indispensable building blocks in the development of targeted therapies, particularly in the realm of oncology. The ongoing exploration of pyrazine-based scaffolds continues to yield novel compounds with significant therapeutic potential, underscoring the enduring legacy of this important class of molecules.

References

A Technical Guide to the Synthesis of Novel Iodopyrazine Derivatives

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the synthesis of novel iodopyrazine derivatives, valuable intermediates in medicinal chemistry and materials science. This document details experimental protocols, presents quantitative data in a structured format, and illustrates key concepts with diagrams to facilitate understanding and application in a research and development setting.

Introduction

Pyrazine (B50134) and its derivatives are a class of nitrogen-containing heterocyclic compounds that form the core scaffold of numerous biologically active molecules and functional materials. The introduction of an iodine atom onto the pyrazine ring furnishes this compound derivatives, which are versatile building blocks for further molecular elaboration. The carbon-iodine bond serves as a reactive handle for a variety of cross-coupling reactions, including the Suzuki-Miyaura and Sonogashira reactions, enabling the construction of complex molecular architectures. This guide will explore various methodologies for the synthesis of these important compounds.

Synthesis of this compound Derivatives

The synthesis of iodopyrazines can be broadly categorized into two main approaches: direct iodination of a pre-formed pyrazine ring and the synthesis of the pyrazine ring from iodine-containing precursors. This guide will focus on the direct iodination methods.

Deprotonative Metalation and Iodination of Pyrazine

A highly effective method for the synthesis of both mono- and di-iodopyrazines involves the deprotonative metalation of the pyrazine ring followed by quenching with an iodine source. This approach offers excellent regioselectivity.

This protocol is adapted from the work of L'Helgoual'ch et al.[1][2]

Materials:

-

n-Butyllithium (n-BuLi) in hexanes

-

Cadmium chloride-TMEDA complex (CdCl₂·TMEDA)

-

Pyrazine

-

Iodine (I₂)

-

Tetrahydrofuran (THF), anhydrous

-

Saturated aqueous sodium thiosulfate (B1220275) (Na₂S₂O₃) solution

-

Ethyl acetate (B1210297) (AcOEt)

-

Heptane

-

Dichloromethane (CH₂Cl₂)

Procedure:

-

To a stirred, cooled (0 °C) solution of 2,2,6,6-tetramethylpiperidine (13 mL, 75 mmol) in THF (25 mL), successively add n-BuLi (1.6 M in hexanes, 75 mmol) and CdCl₂·TMEDA (7.5 g, 25 mmol).

-

Stir the mixture for 15 minutes at 0 °C.

-

Introduce pyrazine (2.0 g, 25 mmol) to the reaction mixture.

-

Allow the reaction to stir for 2 hours at room temperature.

-

Add a solution of I₂ (14 g, 75 mmol) in THF (25 mL).

-

Stir the mixture overnight.

-

Quench the reaction by adding a saturated aqueous solution of Na₂S₂O₃ (40 mL).

-

Extract the aqueous layer with ethyl acetate (3 x 40 mL).

-

Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by flash chromatography on silica (B1680970) gel using a heptane/CH₂Cl₂ gradient (100:0 to 80:20) to yield 2,5-dithis compound (B123192) as a yellow powder.[1]

Experimental Workflow for Deprotonative Iodination

Caption: A general workflow for the synthesis of iodopyrazines via deprotonative metalation.

Electrophilic Iodination of Substituted Pyrazines

Electron-rich pyrazine derivatives, such as aminopyrazines, can undergo electrophilic iodination. N-Iodosuccinimide (NIS) is a common reagent for this transformation.

This is a general procedure adapted from the halogenation of 2-aminopyrazine (B29847).[3] Note that the direct iodination of 2-aminopyrazine with NIS has been reported to result in poor yields.[3]

Materials:

-

2-Aminopyrazine

-

N-Iodosuccinimide (NIS)

-

Acetonitrile (B52724) (MeCN)

-

Diethyl ether

-

Water

Procedure:

-

To a solution of 2-aminopyrazine (1.0 mmol) in acetonitrile (5 mL), add N-iodosuccinimide (1.1–3.0 mmol).

-

Stir the reaction mixture at room temperature until the starting material is consumed, as monitored by thin-layer chromatography (TLC).

-

Remove the solvent under reduced pressure.

-

Alternatively, the crude reaction mixture can be extracted with diethyl ether/water (3 x 15 mL).

-

Dry the combined organic layers with anhydrous sodium sulfate, filter, and remove the solvent to dryness.

-

Purify the crude product by silica gel column chromatography.

Quantitative Data Summary

The following tables summarize the quantitative data for the synthesis of select this compound derivatives.

Table 1: Synthesis of 2,5-Dithis compound via Deprotonative Metalation

| Product | Starting Material | Reagents | Solvent | Yield | Melting Point (°C) |

| 2,5-Dithis compound | Pyrazine | LiTMP, CdCl₂·TMEDA, I₂ | THF | 40% | 141 |

| 2-Iodopyrazine | Pyrazine | LiTMP, CdCl₂·TMEDA (0.33 equiv), I₂ | THF | 63% | - |

Data sourced from L'Helgoual'ch et al.[1][2]

Table 2: Characterization Data for 2,5-Dithis compound

| Analysis Type | Data |

| ¹H NMR (CDCl₃) | δ 8.63 (s, 2H) |

| ¹³C NMR (CDCl₃) | δ 116.6 (C2 and C5), 154.1 (C3 and C6) |

| IR (ATR, cm⁻¹) | 3048, 1431, 1421, 1384, 1267, 1121, 1104, 1004, 886 |

| HRMS (C₄H₂I₂N₂) | Calculated: 331.8307, Found: 331.8297 |

| Elemental Analysis | Calculated: C, 14.48; H, 0.61; N, 8.44. Found: C, 14.31; H, 0.69; N, 8.48. |

Data sourced from L'Helgoual'ch et al.[1]

Applications in Cross-Coupling Reactions

Iodopyrazines are highly valuable substrates for palladium-catalyzed cross-coupling reactions due to the high reactivity of the C-I bond. This allows for the facile introduction of various substituents onto the pyrazine core.

Iodopyrazines in Cross-Coupling Reactions

Caption: Iodopyrazines as precursors for Suzuki and Sonogashira cross-coupling reactions.

Biological Activity and Signaling Pathways

Pyrazine derivatives are of significant interest in drug discovery, with many exhibiting potent biological activities. A common mechanism of action for these compounds is the inhibition of protein kinases, which are key regulators of cellular signaling pathways often dysregulated in diseases such as cancer.

For instance, pyrazine-based compounds have been developed as inhibitors of SHP2, a non-receptor protein tyrosine phosphatase that plays a crucial role in the MAPK/ERK signaling pathway. Inhibition of such pathways can lead to reduced cell proliferation and survival, making these compounds attractive as potential anticancer agents.

MAPK/ERK Signaling Pathway and Pyrazine-Based Inhibitors

References

Theoretical Underpinnings of Iodopyrazine's Electronic Structure: A Computational Guide

For Immediate Release

This technical guide provides a comprehensive overview of the theoretical approaches used to study the electronic structure of pyrazine (B50134) and its halogenated derivatives, with a specific focus on extrapolating the electronic characteristics of iodopyrazine. Due to a lack of specific published theoretical studies on this compound, this document leverages the extensive research on the parent pyrazine molecule as a foundational model. It further discusses the expected perturbations to the electronic structure upon iodine substitution, drawing from established principles of physical organic chemistry and computational studies on analogous halogenated aromatic systems. This paper is intended for researchers, computational chemists, and professionals in drug development seeking to understand and model the properties of this compound.

Introduction to Pyrazine and its Derivatives

Pyrazine (C₄H₄N₂) is a nitrogen-containing heterocyclic aromatic compound that forms the core of many biologically active molecules. Its electronic structure is characterized by a set of π and π* molecular orbitals delocalized across the ring, as well as non-bonding lone pair (n) orbitals localized on the nitrogen atoms. These orbitals dictate the molecule's spectroscopic properties and reactivity. The introduction of a halogen substituent, such as iodine, is expected to significantly modify the electronic landscape through inductive effects, mesomeric interactions, and spin-orbit coupling, thereby altering its photophysical behavior and potential as a pharmacophore.

Computational Methodologies for Aromatic Heterocycles

The study of molecules like pyrazine and its derivatives relies heavily on quantum chemical calculations. A typical computational workflow is designed to first find the molecule's stable geometric structure and then to calculate its electronic properties and predict its spectra.

A generalized workflow for such a theoretical investigation is outlined below.

Caption: A typical computational workflow for studying the electronic structure of a molecule like this compound.

Experimental Protocols: Key Computational Methods

-

Density Functional Theory (DFT): This is a widely used method for geometry optimization and electronic structure calculations of ground-state molecules. For pyrazine derivatives, hybrid functionals like B3LYP are common as they provide a good balance between accuracy and computational cost.[1]

-

Time-Dependent Density Functional Theory (TD-DFT): TD-DFT is the workhorse for calculating vertical excitation energies and oscillator strengths, which are crucial for interpreting UV-Vis absorption spectra.[2][3] The choice of functional can be critical, especially for describing charge-transfer states that may arise in substituted pyrazines.[2]

-

Basis Sets: Pople-style basis sets, such as 6-31G(d,p) or the more extensive 6-311++G(d,p), are frequently employed.[1] For molecules containing heavy atoms like iodine, it is essential to use basis sets that include effective core potentials (ECPs) to account for relativistic effects.

-

Solvation Models: To simulate experimental conditions in solution, calculations are often performed using a Polarizable Continuum Model (PCM), which approximates the solvent as a continuous dielectric medium.[1]

-

Natural Bond Orbital (NBO) Analysis: NBO analysis is used to interpret the calculated wave function in terms of localized bonds, lone pairs, and intermolecular interactions, providing insights into charge distribution and hyperconjugative effects.[3][4]

Electronic Structure of the Pyrazine Core

Theoretical studies have extensively characterized the electronic states of pyrazine. The highest occupied molecular orbitals (HOMOs) are typically the non-bonding orbitals on the nitrogen atoms (n) and the π orbitals of the aromatic ring. The lowest unoccupied molecular orbital (LUMO) is a π* orbital.

The primary electronic transitions observed in pyrazine are:

-

n → π* transitions: These involve the excitation of an electron from a nitrogen lone-pair orbital to an antibonding π* orbital. They are typically lower in energy but also lower in intensity (oscillator strength) compared to π → π* transitions.

-

π → π* transitions: These involve the promotion of an electron from a bonding π orbital to an antibonding π* orbital. These transitions are generally more intense and occur at higher energies.

The ordering and energy of these orbitals and the resulting transitions have been calculated using various high-level ab initio methods.

| Transition Type | State | Vertical Excitation Energy (eV) | Oscillator Strength | Primary Orbital Contribution |

| n → π | S₁ (¹B₃ᵤ) | ~3.9 - 4.2 | ~0.01 - 0.03 | HOMO (n) → LUMO (π) |

| n → π | S₂ (¹B₂g) | ~4.8 - 5.1 | Forbidden | HOMO-1 (n) → LUMO (π) |

| π → π | S₃ (¹B₂ᵤ) | ~6.5 - 7.0 | ~0.1 - 0.2 | HOMO-2 (π) → LUMO (π) |

| π → π | S₄ (¹E₁ᵤ) | ~7.5 - 8.0 | ~1.0 - 1.2 | Multiple π → π |

Note: The values presented are approximate ranges compiled from various theoretical studies on pyrazine and are intended for comparative purposes. The exact values depend heavily on the level of theory and basis set used.[5][6]

Predicted Effects of Iodine Substitution

Substituting a hydrogen atom on the pyrazine ring with an iodine atom is predicted to introduce several key perturbations to the electronic structure.

Caption: Predicted perturbation of pyrazine's frontier molecular orbitals by iodine substitution.

-

Inductive Effect (-I): As an electronegative element, iodine will withdraw electron density from the pyrazine ring through the sigma framework. This effect is expected to stabilize (lower the energy of) both the π and n orbitals, as well as the π* orbitals.

-

Mesomeric Effect (+M): The lone pairs on the iodine atom can donate electron density into the π-system of the ring. This donation destabilizes the occupied π orbitals (raises their energy) and has a lesser effect on the π* orbitals. This effect often leads to a narrowing of the HOMO-LUMO gap.

-

Heavy Atom Effect & Spin-Orbit Coupling: The presence of the heavy iodine atom will significantly enhance spin-orbit coupling. This quantum mechanical effect facilitates intersystem crossing (ISC) from singlet excited states (S₁) to triplet excited states (T₁). Consequently, one would predict a decrease in fluorescence quantum yield and an increase in the rate of phosphorescence or photochemical reactions proceeding through a triplet state.

These combined effects would likely lead to a red-shift (a shift to longer wavelengths) in the absorption maxima for both n → π* and π → π* transitions compared to unsubstituted pyrazine. The enhanced spin-orbit coupling is a critical factor for applications in photodynamic therapy and materials science.

Conclusion

References

- 1. The synthesis, spectroscopic characterization, DFT/TD-DFT/PCM calculations of the molecular structure and NBO of the novel charge-transfer complexes of pyrazine Schiff base derivatives with aromatic nitro compounds - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]

- 2. Application of TD-DFT Theory to Studying Porphyrinoid-Based Photosensitizers for Photodynamic Therapy: A Review - PMC [pmc.ncbi.nlm.nih.gov]

- 3. DFT Study of Molecular Structure, Electronic and Vibrational Spectra of Tetrapyrazinoporphyrazine, Its Perchlorinated Derivative and Their Al, Ga and In Complexes - PMC [pmc.ncbi.nlm.nih.gov]

- 4. DFT Study of Molecular Structure, Electronic and Vibrational Spectra of Tetrapyrazinoporphyrazine, Its Perchlorinated Derivative and Their Al, Ga and In Complexes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

Solubility of Iodopyrazine in Common Organic Solvents: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility characteristics of iodopyrazine in common organic solvents. Due to the limited availability of specific quantitative data in publicly accessible literature, this document focuses on providing a qualitative understanding based on the solubility of structurally similar compounds, namely pyrazine (B50134) and iodo-substituted aromatic compounds. Furthermore, a detailed experimental protocol for determining the precise solubility of this compound is provided to enable researchers to generate in-house data.

Predicted Solubility Profile of this compound

This compound's structure, featuring a polar pyrazine ring and a lipophilic iodine atom, suggests a nuanced solubility profile. The pyrazine moiety, with its two nitrogen atoms, can participate in hydrogen bonding with protic solvents and dipole-dipole interactions with other polar molecules.[1] Conversely, the iodine atom and the aromatic ring contribute to its nonpolar character, favoring interactions with nonpolar solvents through van der Waals forces.[2][3]

Based on the general principle of "like dissolves like," a qualitative solubility profile for this compound can be predicted.[4][5]

Table 1: Predicted Qualitative Solubility of this compound in Common Organic Solvents

| Solvent Class | Common Solvents | Predicted Solubility | Rationale |

| Polar Protic | Methanol, Ethanol, Isopropanol | High | The pyrazine nitrogen atoms can act as hydrogen bond acceptors, leading to strong interactions with the hydroxyl groups of alcohols.[1][6] |

| Polar Aprotic | Acetone, Ethyl Acetate, Acetonitrile, Dimethylformamide (DMF), Dimethyl Sulfoxide (DMSO) | Moderate to High | The polarity of these solvents allows for favorable dipole-dipole interactions with the polar pyrazine ring. |

| Halogenated | Dichloromethane, Chloroform | Moderate | While moderately polar, these solvents can effectively solvate the entire molecule, including the iodine substituent. |

| Aromatic | Toluene (B28343), Benzene | Low to Moderate | The aromatic ring of toluene can engage in π-π stacking with the pyrazine ring, but the overall polarity difference limits high solubility.[6] |

| Nonpolar | Hexane, Heptane | Low | The significant difference in polarity between this compound and nonpolar aliphatic hydrocarbons results in weak intermolecular forces and therefore poor solubility.[1][2] |

Experimental Protocol: Determination of this compound Solubility via the Shake-Flask Method

The shake-flask method is a widely accepted and reliable technique for determining the thermodynamic solubility of a solid compound in a solvent.[7][8][9] The following protocol provides a detailed methodology for determining the solubility of this compound in various organic solvents.

Materials and Equipment

-

This compound (solid, high purity)

-

Selected organic solvents (analytical grade)

-

Analytical balance

-

Scintillation vials or flasks with screw caps

-

Constant temperature shaker or incubator

-

Syringe filters (e.g., 0.22 µm PTFE)

-

Syringes

-

Volumetric flasks

-

High-Performance Liquid Chromatography (HPLC) or UV-Vis Spectrophotometer

-

Pipettes and general laboratory glassware

Experimental Procedure

-

Preparation of Saturated Solution:

-

Accurately weigh an excess amount of solid this compound and place it into a vial. The excess solid is crucial to ensure that the solution reaches saturation.

-

Add a known volume of the desired organic solvent to the vial.

-

Securely cap the vial to prevent solvent evaporation.

-

-

Equilibration:

-

Place the vials in a constant temperature shaker set to the desired temperature (e.g., 25 °C).

-

Agitate the vials for a sufficient period to allow the system to reach equilibrium. A typical duration is 24 to 48 hours.[7] Preliminary experiments can be conducted to determine the time required to reach equilibrium by taking measurements at different time points.[3]

-

-

Sample Collection and Preparation:

-

After equilibration, allow the vials to stand undisturbed for a short period to let the excess solid settle.

-

Carefully withdraw a sample of the supernatant using a syringe.

-

Attach a syringe filter to the syringe and filter the solution into a clean vial to remove any undissolved solid particles. This step is critical to prevent overestimation of the solubility.

-

-

Quantification:

-

Accurately dilute the filtered saturated solution with the same solvent to a concentration that falls within the linear range of the analytical method.

-

Analyze the concentration of this compound in the diluted solution using a validated analytical method, such as HPLC or UV-Vis spectrophotometry. A pre-established calibration curve of this compound in the specific solvent is required for accurate quantification.

-

-

Calculation:

-

Calculate the solubility of this compound in the solvent using the following formula:

Solubility (g/L) = Concentration of diluted sample (g/L) × Dilution factor

-

Experimental Workflow Diagram

Caption: Workflow for determining this compound solubility.

Signaling Pathways and Logical Relationships

In the context of solubility determination, there are no biological signaling pathways involved. However, the logical relationship between the key experimental steps can be visualized to illustrate the process flow.

Caption: Logical flow of a solubility experiment.

Conclusion

References

- 1. solubilityofthings.com [solubilityofthings.com]

- 2. solubilityofthings.com [solubilityofthings.com]

- 3. solubilityofthings.com [solubilityofthings.com]

- 4. saltise.ca [saltise.ca]

- 5. Solvent Miscibility Table [sigmaaldrich.com]

- 6. biosynce.com [biosynce.com]

- 7. enamine.net [enamine.net]

- 8. ps.tbzmed.ac.ir [ps.tbzmed.ac.ir]

- 9. bioassaysys.com [bioassaysys.com]

In-depth Technical Guide on the Health and Safety Hazards of Iodopyrazine

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: This document is intended for informational purposes for research and development professionals. Iodopyrazine is a chemical with limited available toxicological data. All handling and experimental procedures should be conducted with extreme caution, adhering to all applicable safety regulations and guidelines. A comprehensive risk assessment should be performed before any use.

Executive Summary

This compound (CAS No: 32111-21-0) is a halogenated heterocyclic compound with potential applications in medicinal chemistry and materials science. This guide provides a comprehensive overview of the known and potential health and safety hazards associated with this compound. Due to the limited availability of specific toxicological data for this compound, this document extrapolates potential hazards from data on analogous compounds, including other halogenated pyrazines and aromatic iodo compounds. The primary identified hazards are skin, eye, and respiratory irritation. This guide also outlines standard experimental protocols for thorough toxicological assessment and discusses potential metabolic pathways and signaling interactions.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in Table 1. These properties are essential for understanding its potential for exposure and for designing appropriate handling and storage procedures.

| Property | Value | Reference |

| CAS Number | 32111-21-0 | |

| Molecular Formula | C₄H₃IN₂ | |

| Molecular Weight | 205.98 g/mol | |

| Appearance | White to pale yellow crystalline powder | [1] |

| Boiling Point | 109-110 °C at 34 mmHg | |

| Density | 2.086 g/mL at 25 °C | |

| Flash Point | >110 °C (>230 °F) | |

| Solubility | Insoluble in water | [2] |

Known and Potential Health Hazards

Based on available safety data sheets (SDS) and information on analogous compounds, this compound is classified with the following hazards:

-

Skin Irritation (H315): Causes skin irritation.

-

Eye Irritation (H319): Causes serious eye irritation.

-

Specific Target Organ Toxicity - Single Exposure (STOT-SE 3), Respiratory Tract Irritation (H335): May cause respiratory irritation.

Due to the presence of an iodine atom on an aromatic ring, other potential hazards, while not yet confirmed for this compound, should be considered based on the toxicology of similar compounds.

Toxicological Profile of Analogous Compounds

To better understand the potential risks of this compound, it is useful to examine the toxicological data of structurally related compounds.

| Compound | CAS Number | Key Toxicological Findings | Reference |

| 2-Chloropyrazine | 14508-49-7 | Flammable liquid and vapor. Causes skin and serious eye irritation. May cause respiratory irritation. | [1][3][4][5] |

| 2-Bromopyrazine | 56423-63-3 | Harmful if swallowed. Causes skin irritation and serious eye damage. May cause respiratory irritation. | [6][7] |

| 2-Aminopyrazine (B29847) | 5049-61-6 | Harmful if swallowed. Causes skin and serious eye irritation. May cause respiratory irritation. | [8][9][10][11][12] |

Halogenated aromatic compounds as a class have been associated with a range of toxic effects, including potential carcinogenicity and the ability to induce mutations.[13][14][15][16]

Synthesis and Associated Hazards

A common synthetic route to this compound involves the diazotization of 2-aminopyrazine followed by a Sandmeyer-type reaction with an iodide salt.

Logical Workflow for this compound Synthesis

Hazards of Precursors and Reagents

-

2-Aminopyrazine: Harmful if swallowed and is an irritant to the skin, eyes, and respiratory system.[8][11]

-

Sodium Nitrite: Oxidizing agent, toxic if swallowed, and can cause serious eye irritation.

-

Acids (e.g., Sulfuric Acid): Corrosive and can cause severe skin and eye damage.

-

Potassium Iodide: Generally considered low hazard, but can cause skin and eye irritation.

Experimental Protocols for Toxicological Assessment

Given the lack of specific data for this compound, a battery of standard toxicological tests is recommended to fully characterize its hazard profile.

In Vitro Cytotoxicity Assay

This protocol outlines a general procedure for assessing the cytotoxic potential of this compound in a human cell line.

Methodology:

-

Cell Culture: Human hepatoma (HepG2) cells are cultured in appropriate media and conditions.

-

Compound Preparation: A stock solution of this compound is prepared in a suitable solvent (e.g., DMSO) and serially diluted.

-

Cell Seeding: Cells are seeded into 96-well plates at a predetermined density.

-

Treatment: After cell attachment, the media is replaced with media containing various concentrations of this compound.

-

Incubation: Cells are incubated for 24, 48, or 72 hours.

-

Viability Assay: A cell viability reagent (e.g., MTT) is added, and the absorbance is measured to determine the percentage of viable cells.

-

Data Analysis: The half-maximal inhibitory concentration (IC₅₀) is calculated from the dose-response curve.

Ames Test for Mutagenicity

This bacterial reverse mutation assay is a standard screen for genotoxic potential.

Methodology:

-

Bacterial Strains: Use various strains of Salmonella typhimurium with different mutations in the histidine operon.

-

Metabolic Activation: Conduct the assay with and without a mammalian metabolic activation system (S9 fraction from rat liver).

-

Exposure: The bacterial strains are exposed to different concentrations of this compound.

-

Plating: The treated bacteria are plated on a minimal agar (B569324) medium lacking histidine.

-

Incubation: Plates are incubated for 48-72 hours.

-

Analysis: The number of revertant colonies (his+) is counted and compared to the negative control. A significant, dose-dependent increase in revertants indicates mutagenic potential.

Acute Oral Toxicity (Up-and-Down Procedure)

This method is used to estimate the LD₅₀ value and identify signs of acute toxicity.

Methodology:

-

Animal Model: Use a single sex of a standard rodent strain (e.g., female Sprague-Dawley rats).

-

Dosing: Administer a single oral dose of this compound to one animal.

-

Observation: Observe the animal for signs of toxicity and mortality for up to 14 days.

-

Dose Adjustment: If the animal survives, the next animal is dosed at a higher level. If it dies, the next is dosed at a lower level.

-

Termination: The study is complete after a specified number of animals have been tested, and the LD₅₀ is calculated using statistical methods.

Potential Metabolic Pathways and Signaling Interactions

While specific data for this compound is unavailable, the metabolism of other pyrazine (B50134) derivatives has been studied. Alkylpyrazines are often metabolized via oxidation of the alkyl side chains to carboxylic acids.[17] It is plausible that this compound could undergo hydroxylation on the pyrazine ring, followed by conjugation (e.g., with glucuronic acid or sulfate) for excretion.

Postulated Metabolic Pathway

The reactivity of the carbon-iodine bond could also lead to deiodination, potentially forming reactive intermediates. The interaction of such intermediates with cellular macromolecules like DNA and proteins could be a source of toxicity.

Potential for Signaling Pathway Perturbation

Many xenobiotics exert their toxic effects by interfering with cellular signaling pathways. While no specific pathways have been identified for this compound, compounds with similar structural motifs have been shown to modulate pathways such as:

-

NF-κB Pathway: Involved in inflammation and cell survival.

-

MAPK Pathway: Regulates cell proliferation, differentiation, and apoptosis.

-

Akt/PI3K Pathway: A key regulator of cell survival and metabolism.

Further research is necessary to determine if this compound interacts with these or other signaling pathways.

Recommendations for Safe Handling and Exposure Control

Given the identified and potential hazards, the following precautions are recommended when handling this compound:

-

Engineering Controls: Work in a well-ventilated laboratory, preferably within a chemical fume hood.

-

Personal Protective Equipment (PPE):

-

Eye/Face Protection: Wear chemical safety goggles or a face shield.

-

Skin Protection: Wear compatible chemical-resistant gloves (e.g., nitrile), a lab coat, and closed-toe shoes.

-

Respiratory Protection: If there is a risk of inhaling dust or aerosols, use a NIOSH-approved respirator with an appropriate cartridge.

-

-

Hygiene Measures: Avoid contact with skin, eyes, and clothing. Do not eat, drink, or smoke in the work area. Wash hands thoroughly after handling.

-

Storage: Store in a tightly closed container in a cool, dry, and well-ventilated area away from incompatible materials.

-

Spill and Waste Disposal: Absorb spills with an inert material and dispose of as hazardous waste in accordance with local, state, and federal regulations.

Conclusion

This compound is a compound with identified irritant properties and, based on its chemical structure, potential for further, uncharacterized toxicities. A thorough toxicological evaluation is crucial before its use in any application, particularly in drug development. This guide provides a framework for understanding the potential hazards and outlines the necessary experimental approaches to build a comprehensive safety profile. Researchers and scientists must exercise a high degree of caution and adhere to stringent safety protocols when working with this compound.

References

- 1. Chloropyrazine | C4H3ClN2 | CID 73277 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. fishersci.com [fishersci.com]

- 3. store.apolloscientific.co.uk [store.apolloscientific.co.uk]

- 4. 2-Chloropyrazine 97 14508-49-7 [sigmaaldrich.com]

- 5. capotchem.com [capotchem.com]

- 6. fishersci.com [fishersci.com]

- 7. 2-Bromopyrazine | C4H3BrN2 | CID 642800 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. datasheets.scbt.com [datasheets.scbt.com]